molecular formula C8H5FO B13597608 4-Ethynyl-2-fluorophenol CAS No. 949114-29-8

4-Ethynyl-2-fluorophenol

Cat. No.: B13597608
CAS No.: 949114-29-8
M. Wt: 136.12 g/mol
InChI Key: XQQDAJUKOVTXRT-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluorophenol is an organic compound with the molecular formula C8H5FO It is a phenol derivative characterized by the presence of an ethynyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluorophenol typically involves the introduction of the ethynyl group and the fluorine atom onto the phenol ring. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-ethynyl-2-fluoroquinone.

    Reduction: Formation of 4-ethynyl-2-fluorocyclohexanol.

    Substitution: Formation of 4-ethynyl-2-aminophenol or 4-ethynyl-2-thiophenol.

Scientific Research Applications

4-Ethynyl-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluorophenol involves its interaction with specific molecular targets. The ethynyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-2-fluorophenol’s combination of the ethynyl group and fluorine atom provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

949114-29-8

Molecular Formula

C8H5FO

Molecular Weight

136.12 g/mol

IUPAC Name

4-ethynyl-2-fluorophenol

InChI

InChI=1S/C8H5FO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H

InChI Key

XQQDAJUKOVTXRT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)O)F

Origin of Product

United States

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